molecular formula C20H20N2O8 B433500 3'-Ethyl 5'-methyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate CAS No. 352663-30-0

3'-Ethyl 5'-methyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B433500
CAS No.: 352663-30-0
M. Wt: 416.4g/mol
InChI Key: SQSWYEVKAQOAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O’-ethyl 5-O’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-O’-ethyl 5-O’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate, typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their operational simplicity, high yields, and cost-effectiveness . A common synthetic route involves the reaction of phthalic anhydride, hydrazine hydrate, and 5-nitro-1H-indole-3-carboxaldehyde in the presence of a catalyst .

Industrial Production Methods

Industrial production of such compounds often employs green chemistry principles to minimize environmental impact. This includes the use of sustainable solvents and catalysts, as well as energy-efficient processes .

Chemical Reactions Analysis

Types of Reactions

3-O’-ethyl 5-O’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3-O’-ethyl 5-O’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-O’-ethyl 5-O’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors involved in disease pathways .

Properties

CAS No.

352663-30-0

Molecular Formula

C20H20N2O8

Molecular Weight

416.4g/mol

IUPAC Name

3-O'-ethyl 5-O'-methyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C20H20N2O8/c1-4-29-18(25)15-16(21)30-12(9-13(23)27-2)14(17(24)28-3)20(15)10-7-5-6-8-11(10)22-19(20)26/h5-8H,4,9,21H2,1-3H3,(H,22,26)

InChI Key

SQSWYEVKAQOAIG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OC)CC(=O)OC)N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OC)CC(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.